![molecular formula C9H4ClN B2913435 2-Chloro-5-ethynylbenzonitrile CAS No. 2497525-62-7](/img/structure/B2913435.png)
2-Chloro-5-ethynylbenzonitrile
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Overview
Description
2-Chloro-5-ethynylbenzonitrile is a chemical compound with the molecular formula C9H4ClN . It is used in various chemical reactions and has significant importance in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-ethynylbenzonitrile consists of a benzene ring with a chlorine atom and a nitrile group attached to it . The exact structure can be determined through techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
2-Chloro-5-ethynylbenzonitrile is a powder with a molecular weight of 161.59 . It has a storage temperature of 4 degrees Celsius . More detailed physical and chemical properties can be determined through further analysis.Scientific Research Applications
Structural and Optical Properties
Research into the structural and optical properties of related compounds, such as 4H-pyrano[3, 2-c]quinoline derivatives, highlights their potential in thin film applications. These compounds exhibit significant optical properties determined by spectrophotometer measurements, suggesting their utility in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
Another study on 4H-pyrano[3,2-c]quinoline derivatives focuses on their photovoltaic properties and applications in organic–inorganic photodiode fabrication. This research underlines the potential of these materials in developing efficient photodiodes, with specific attention to the electrical properties and device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Gas Sensing Applications
Ethynylated-thiourea derivatives have been developed for resistive-type carbon dioxide (CO2) gas sensors. The study demonstrates the materials' effectiveness in CO2 detection, showcasing their promising applications in environmental monitoring and safety (Daud, Wahid, & Khairul, 2019).
Photochemistry
The photochemical behavior of substituted 4-halogenophenols, including those with a CN substituent, provides insights into the chemical reactions under light exposure. This knowledge is crucial for applications in photodegradation of pollutants and in the design of photo-responsive materials (Bonnichon, Grabner, Guyot, & Richard, 1999).
Porous Materials
Research on the molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene with silver salts has revealed nearly invariant pseudohexagonal porous structures, which are significant for their potential applications in catalysis, gas storage, and separation technologies (Kiang, Gardner, Lee, Xu, & Lobkovsky, 1999).
Future Directions
The future directions of research on 2-Chloro-5-ethynylbenzonitrile could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
Compounds of similar structure have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its chemical structure, it may undergo reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target molecules, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways, including those involving organoboron reagents in suzuki–miyaura coupling .
Pharmacokinetics
Its molecular weight (16159) suggests that it could potentially be absorbed and distributed in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-ethynylbenzonitrile. Factors such as temperature, pH, and the presence of other molecules can affect its stability and reactivity
properties
IUPAC Name |
2-chloro-5-ethynylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDVOKVUJFBBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-ethynylbenzonitrile |
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